3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid
Description
Fundamental Molecular Properties
The molecular composition of this compound reveals critical insights into its chemical nature. The presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms creates a complex heterocyclic structure with multiple functional groups. This specific atomic arrangement contributes to the compound's distinctive chemical behavior and potential reactivity patterns.
The International Chemical Identifier key SLTGVGIKYCMSKR-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, enabling precise identification across various chemical databases and computational systems. This standardized identifier ensures accurate cross-referencing and eliminates potential confusion with structurally similar compounds.
Properties
IUPAC Name |
3-acetamido-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-6-3-4-9-8(5-6)10(13-7(2)15)11(14-9)12(16)17/h3-5,14H,1-2H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGVGIKYCMSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355666 | |
| Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56545-54-1 | |
| Record name | 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-acetylamino-5-methyl-1H-indole-2-carboxylic acid typically involves the following key steps:
Formation of Indole Skeleton : The initial step often includes the formation of the indole structure, which can be achieved through various cyclization reactions involving substituted anilines and suitable electrophiles.
Acylation Reaction : The introduction of the acetylamino group is usually performed through acylation reactions, commonly using acetic anhydride or acetyl chloride in the presence of a base.
Carboxylic Acid Formation : Finally, the carboxylic acid functionality is introduced via hydrolysis of an ester intermediate or direct functionalization of the indole ring.
Detailed Preparation Methods
Method A: Acylation of Indole Derivatives
One effective method for synthesizing this compound involves acylating a suitable indole derivative:
Starting Material : Begin with 5-methylindole-2-carboxylic acid or its ester.
Acylation : React the starting material with acetic anhydride in the presence of a base (e.g., pyridine) at moderate temperatures (20-30°C) to form the acetylated product.
Hydrolysis : If an ester is used, hydrolyze it under acidic conditions to yield the final carboxylic acid product.
Reaction Scheme :
$$
\text{5-Methylindole-2-carboxylic acid} + \text{Acetic anhydride} \rightarrow \text{this compound}
$$
Method B: One-Pot Synthesis
A more efficient one-pot synthesis has been reported, which streamlines the process:
Reagents : Combine 5-methylindole, acetic anhydride, and a catalytic amount of sulfuric acid in a solvent like methanol.
Reaction Conditions : Stir the mixture at reflux for several hours (typically 4-6 hours).
Isolation : Upon completion, cool the reaction mixture and precipitate the product by adding water or a non-polar solvent.
Purification : Purify via recrystallization from ethanol or chromatography.
Advantages :
This method reduces the number of steps and minimizes solvent use, making it more environmentally friendly.
Comparison of Methods
| Method | Steps Involved | Yield (%) | Time Required | Advantages |
|---|---|---|---|---|
| Method A | Acylation + Hydrolysis | 70-85 | 8 hours | Traditional approach, well-studied |
| Method B | One-pot synthesis | 80-90 | 4-6 hours | More efficient, fewer steps |
Chemical Reactions Analysis
Types of Reactions
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain homeostasis and impact various physiological processes, including metabolism and immune response .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound shares structural homology with several indole-carboxylic acid derivatives. Key analogs include:
Physicochemical Properties
- Reactivity: The acetylamino group at position 3 may reduce nucleophilicity compared to amino-substituted indoles (e.g., 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid, CAS 1120332-41-3 ), making it less reactive in electrophilic substitution reactions. Carboxylic acid at position 2 enables salt formation or esterification, as seen in ethyl indole-2-carboxylate .
Biological Activity
3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid (CAS No. 56545-54-1) is a compound of interest in biochemical research due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
This compound exhibits significant interactions with various enzymes and proteins. It has been shown to modulate enzyme activity through binding to active sites, affecting metabolic pathways and cellular functions. Its molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.24 g/mol .
Cellular Effects
This compound influences multiple cellular processes:
- Cell Signaling : It modulates key signaling pathways, including the MAPK pathway, which is crucial for cell proliferation and survival.
- Gene Expression : this compound can alter gene expression patterns by interacting with transcription factors.
- Metabolic Activity : It affects the activity of metabolic enzymes, potentially leading to changes in cellular metabolism.
Molecular Mechanisms
The biological activity of this compound involves several molecular mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, leading to reduced metabolic activity.
- Metal Chelation : Similar to other indole derivatives, it may chelate metal ions essential for enzyme function, thus impacting enzymatic reactions .
- Hydrophobic Interactions : The indole structure allows for π-stacking interactions with nucleic acids and proteins, enhancing its binding affinity and biological activity .
Antimicrobial Activity
Recent studies have shown that derivatives of indole compounds, including those similar to this compound, exhibit antimicrobial properties. For instance, certain indole derivatives have demonstrated enhanced antibiotic action against bacteria such as Pseudomonas aeruginosa and Escherichia coli when used in combination with existing antibiotics .
Neuroprotective Effects
Research indicates that indole-based compounds can exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative diseases like Alzheimer's .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 3-Acetylamino-5-methyl-1H-indole-2-carboxylic acid, and how can intermediates be characterized?
A common approach involves the hydrolysis of ester precursors under basic conditions. For example, ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate derivatives can be hydrolyzed using 3 N NaOH in ethanol under reflux for 2 hours, followed by acidification to isolate the carboxylic acid . Characterization typically employs TLC (e.g., 30% ethyl acetate in hexane) to monitor reaction progress and NMR/LC-MS to confirm structural integrity. If ester intermediates are unavailable, condensation reactions with formyl-indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) using acetic acid and sodium acetate under reflux may be adapted .
Q. How can researchers determine physicochemical properties (e.g., LogP, PSA) when experimental data is unavailable?
Computational tools like Molinspiration or ACD/Labs can estimate properties such as LogP (partition coefficient) and PSA (polar surface area). For example, a structurally related indole derivative (2-carboxy-5-fluoro-1H-indole-3-acetic acid) has reported LogP = 1.63 and PSA = 90.39 Ų, derived via computational methods . Experimental validation via HPLC (for LogP) or X-ray crystallography (for molecular conformation) is recommended when discrepancies arise.
Q. What safety protocols are critical for handling indole-2-carboxylic acid derivatives?
Key precautions include:
- Use of NIOSH/CEN-certified respirators (e.g., P95 filters for particulates, ABEK-P2 for organic vapors) .
- Avoidance of drainage contamination due to unknown ecotoxicological profiles .
- Storage in inert, dry conditions to prevent decomposition, as stability data for related compounds indicate no hazardous reactions under recommended settings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of indole-2-carboxylic acid derivatives?
Optimization strategies include:
- Catalyst screening : Sodium acetate in acetic acid enhances condensation reactions by acting as both a base and solvent .
- Reflux duration : Extended reflux (5–7 hours vs. standard 3 hours) may improve crystallinity of products, as seen in analogous syntheses of thiazol-indole hybrids .
- Solvent selection : Substituting acetic acid with DMF/acetic acid mixtures during recrystallization can enhance purity .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies of indole-2-carboxylic acid analogs?
- Functional group variation : Introduce substituents at the 3-acetylamino or 5-methyl positions to assess bioactivity. For example, replacing acetyl with sulfonamide groups alters hydrogen-bonding potential.
- Bioisosteric replacement : Substitute the carboxylic acid moiety with tetrazoles or boronic acids to modulate pharmacokinetics, guided by precedents in indole-based drug discovery .
- In silico modeling : Molecular docking with target proteins (e.g., kinases) can prioritize analogs for synthesis, leveraging computed LogP/PSA data .
Q. How should researchers address contradictions in physicochemical or toxicological data?
- Data validation : Cross-check experimental results (e.g., melting points) with differential scanning calorimetry (DSC) if literature values conflict.
- Toxicological reassessment : If initial studies (e.g., Ames test) conflict with computational predictions, conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) to resolve discrepancies. Notably, no carcinogenic classification exists for related indole derivatives per IARC/OSHA .
Q. What analytical methods are recommended for assessing purity and stability of the compound?
- HPLC-MS : Quantify impurities using C18 columns with 0.1% formic acid in water/acetonitrile gradients.
- Stability studies : Accelerated degradation testing (40°C/75% RH for 6 months) can identify decomposition products. For indole derivatives, monitor for oxidative byproducts (e.g., nitroso compounds) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
